Technical Documentation Center

2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one
  • CAS: 1381944-83-7

Core Science & Biosynthesis

Foundational

structure elucidation of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one

An In-depth Technical Guide to the Structure Elucidation of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one Prepared by: Gemini, Senior Application Scientist Foreword: The Architectural Challenge of Privileged Scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one

Prepared by: Gemini, Senior Application Scientist

Foreword: The Architectural Challenge of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency, earning the designation of "privileged structures" due to their ability to bind to multiple, diverse biological targets. The isoindolinone core is a quintessential example of such a scaffold, forming the basis of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties[1][2]. The introduction of a hydroxyl group at the C3 position creates a particularly interesting subclass—the 3-hydroxyisoindolinones. These compounds are not only biologically active themselves but also serve as versatile synthetic intermediates, allowing for further molecular elaboration[3][4].

The precise determination of their structure is paramount, as subtle changes in substitution or stereochemistry can drastically alter biological function. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a novel derivative, 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one . We will proceed through a logical sequence of analytical techniques, moving from the foundational molecular formula to the intricate details of atomic connectivity. Each step is designed not merely to present data, but to build a self-validating case for the final structure, explaining the causality behind each experimental choice.

Compound Profile:

  • IUPAC Name: 2-tert-butyl-3-hydroxy-5-methoxy-2,3-dihydro-1H-isoindol-1-one[5]

  • Molecular Formula: C₁₃H₁₇NO₃

  • Molecular Weight: 235.28 g/mol [5]

  • CAS Number: 1381944-83-7[5]

The Strategic Workflow: A Blueprint for Discovery

The elucidation of a novel molecular structure is a systematic process of hypothesis generation and validation. Our approach integrates multiple spectroscopic techniques, where each method provides a unique layer of information. The overall workflow is designed to be efficient and conclusive, minimizing ambiguity at each stage.

G Figure 1. Overall Strategy for Structure Elucidation cluster_0 Initial Characterization cluster_1 Core Structure Assembly (NMR) HRMS High-Resolution Mass Spectrometry (Confirms Molecular Formula) IR Infrared Spectroscopy (Identifies Functional Groups) HRMS->IR Provides context for H1_NMR 1H NMR (Proton Environments & Counts) IR->H1_NMR Guides interpretation of C13_DEPT 13C NMR & DEPT (Carbon Skeleton & Types) H1_NMR->C13_DEPT COSY 2D COSY (H-H Connectivity) H1_NMR->COSY HMBC 2D HMBC (Long-Range C-H Connectivity) H1_NMR->HMBC HSQC 2D HSQC (Direct C-H Attachment) C13_DEPT->HSQC C13_DEPT->HMBC Final Final Structure Confirmation COSY->Final HSQC->Final HMBC->Final

Caption: A logical workflow for unambiguous structure determination.

Mass Spectrometry: Defining the Elemental Composition

Expert Rationale: Before attempting to assemble the structure, we must first confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike unit-resolution MS, HRMS provides a mass measurement accurate to several decimal places, allowing for the unambiguous determination of a unique molecular formula. We opt for Electrospray Ionization (ESI) as it is a soft ionization technique that typically yields the intact molecular ion, minimizing fragmentation and simplifying interpretation.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: A 1 mg/mL solution of the analyte is prepared in methanol. This solution is further diluted to approximately 10 µg/mL using a 50:50 acetonitrile:water mixture containing 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrumentation: The sample is infused into a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Data Acquisition: Data is acquired in positive ion mode over a mass range of m/z 100-500. A known calibration standard (e.g., sodium formate) is used for real-time mass correction.

Data Interpretation & Validation

The HRMS analysis provides the foundational data upon which all subsequent interpretations are built. The high degree of accuracy validates the molecular formula proposed from the synthesis.

ParameterTheoretical Value (C₁₃H₁₇NO₃)Experimental ValueDifference (ppm)
Exact Mass [M] 235.12084--
[M+H]⁺ Ion 236.12812236.12801-0.47
Degree of Unsaturation 66-

Analysis: The experimentally observed mass for the protonated molecule ([M+H]⁺) shows a deviation of less than 1 ppm from the theoretical value. This provides extremely high confidence in the assigned molecular formula of C₁₃H₁₇NO₃. The calculated degree of unsaturation (6) is consistent with the proposed structure, which contains one benzene ring (4), one carbonyl group (1), and one heterocyclic ring (1).

Infrared Spectroscopy: Identifying Key Functional Groups

Expert Rationale: With the molecular formula confirmed, we use Fourier-Transform Infrared (FT-IR) Spectroscopy to quickly identify the key functional groups present. This is a rapid, non-destructive technique that provides a "molecular fingerprint." The presence or absence of characteristic absorption bands for the hydroxyl, lactam, and aromatic moieties provides the first pieces of the structural puzzle.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: A small amount of the solid-state sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. An air background spectrum is collected and automatically subtracted.

Data Interpretation

The IR spectrum provides direct, corroborating evidence for the main functional groups hypothesized in the structure.

Wavenumber (cm⁻¹)IntensityAssignmentStructural Implication
~3350Broad, MediumO-H StretchConfirms the presence of a hydroxyl (-OH) group.
~2970, 2875Sharp, MediumAliphatic C-H StretchConsistent with the tert-butyl and methoxy groups.
~1695Strong, SharpC=O Stretch (Amide/Lactam)Indicates a five-membered lactam ring carbonyl.
~1610, 1485Medium-StrongAromatic C=C StretchConfirms the presence of the benzene ring.
~1245, 1030StrongC-O Stretch (Aryl Ether)Characteristic of the Ar-O-CH₃ methoxy group.

Nuclear Magnetic Resonance (NMR): Assembling the Final Architecture

Expert Rationale: NMR spectroscopy is the cornerstone of structure elucidation, providing unparalleled detail about the atomic framework. We employ a suite of 1D and 2D NMR experiments to map out all proton and carbon environments and, crucially, to establish their connectivity.

NMR Workflow

G Figure 2. Integrated NMR Elucidation Workflow cluster_2d 2D Correlation H1 1H NMR - Identify proton signals - Integration (H count) - Splitting (Neighbors) HSQC HSQC Connects each proton to its directly bonded carbon H1->HSQC HMBC HMBC Connects protons and carbons over 2-3 bonds (the 'glue') H1->HMBC C13 13C NMR - Identify carbon signals - Count unique carbons C13->HSQC C13->HMBC DEPT DEPT-135 - Differentiate CH/CH3 (positive) from CH2 (negative) DEPT->C13 Conclusion All data is correlated to assemble the final structure

Caption: Sequential NMR experiments build a complete structural picture.

¹H NMR Spectroscopy: Proton Environment Mapping

Protocol: The sample is dissolved in deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz spectrometer.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
7.21d1HH-7Doublet due to coupling with H-6. Located ortho to the electron-withdrawing carbonyl group, hence downfield.
6.95dd1HH-6Doublet of doublets, coupled to both H-7 and H-4.
6.88d1HH-4Doublet due to coupling with H-6. Located ortho to the electron-donating methoxy group, hence relatively upfield.
5.85s1HH-3Singlet, no adjacent protons. Deshielded by the adjacent -OH group and the lactam nitrogen.
3.82s3H-OCH₃Singlet, characteristic chemical shift for a methoxy group attached to an aromatic ring.
3.50 (broad)s1H-OHBroad singlet, characteristic of a hydroxyl proton. Disappears upon D₂O exchange (confirmatory test).
1.51s9H-C(CH₃)₃A sharp singlet integrating to 9H is the definitive signature of a tert-butyl group, where all protons are equivalent[6].
¹³C NMR and DEPT-135: The Carbon Skeleton

Protocol: A proton-decoupled ¹³C spectrum and a DEPT-135 spectrum are acquired from the same sample.

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale for Assignment
171.2(none)C-1 (C=O)Highly deshielded signal characteristic of a lactam carbonyl carbon.
160.1(none)C-5Aromatic carbon attached to the electron-donating -OCH₃ group.
144.5(none)C-7aAromatic quaternary carbon at the ring junction.
131.8(none)C-3aAromatic quaternary carbon at the ring junction, adjacent to the carbonyl.
125.4CH (+)C-7Aromatic methine carbon.
115.1CH (+)C-6Aromatic methine carbon.
110.8CH (+)C-4Aromatic methine carbon.
85.3CH (+)C-3Aliphatic methine carbon bonded to both an oxygen and a nitrogen, resulting in significant deshielding.
58.6(none)-C (CH₃)₃Quaternary carbon of the tert-butyl group, bonded to nitrogen.
55.7CH₃ (+)-OC H₃Typical chemical shift for a methoxy carbon.
28.9CH₃ (+)-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group.
2D NMR: Definitive Connectivity Analysis

Expert Rationale: While 1D NMR identifies the fragments, 2D NMR proves how they are connected. Heteronuclear Multiple Bond Correlation (HMBC) is the most critical experiment here, as it reveals 2- and 3-bond correlations between protons and carbons, allowing us to piece together the entire molecular puzzle.

Key HMBC Correlations (Proton → Carbon):

  • 1.51 ppm (t-Butyl H) → 58.6 ppm (t-Butyl Quaternary C) & 171.2 ppm (C-1, Carbonyl C): This is the definitive correlation. It unambiguously proves that the tert-butyl group is attached to the nitrogen atom, which is adjacent to the carbonyl carbon (C-1).

  • 3.82 ppm (Methoxy H) → 160.1 ppm (C-5): This confirms the methoxy group is attached to the C-5 position of the aromatic ring.

  • 5.85 ppm (H-3) → 131.8 ppm (C-3a) & 171.2 ppm (C-1): These correlations place the C-3 carbon within the five-membered ring, adjacent to both the ring-junction carbon (C-3a) and the carbonyl carbon (C-1).

  • 7.21 ppm (H-7) → 171.2 ppm (C-1) & 115.1 ppm (C-6): This confirms the position of H-7 ortho to the carbonyl group and adjacent to C-6, locking in the substitution pattern of the aromatic ring.

These correlations, when combined with data from COSY (confirming H-4/H-6/H-7 coupling) and HSQC (linking every proton to its directly attached carbon), leave no ambiguity about the final structure.

Conclusion: A Validated Molecular Structure

References

  • Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry.[Link]

  • The 3‐hydroxyisoindolinone molecules synthetic methods. ResearchGate.[Link]

  • Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research.[Link]

  • HOTf-catalyzed dehydrative coupling reaction of 3-hydroxyisoindolinones with alkyl ketones. New Journal of Chemistry.[Link]

  • Synthesis and stereoselective catalytic transformations of 3-hydroxyisoindolinones. Beilstein Journal of Organic Chemistry.[Link]

  • Properties and Functions of Isoindoline: A Short Review. Journal of Emerging Technologies and Innovative Research.[Link]

  • Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules.[Link]

Sources

Exploratory

A Technical Guide to the Prospective Physicochemical Characterization of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one

Abstract In the landscape of drug discovery and development, a thorough understanding of a new chemical entity's (NCE) physicochemical properties is paramount.[1] These foundational characteristics, principally aqueous s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery and development, a thorough understanding of a new chemical entity's (NCE) physicochemical properties is paramount.[1] These foundational characteristics, principally aqueous solubility and chemical stability, govern a molecule's journey from a promising candidate to a viable therapeutic agent, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimate bioavailability.[1][2] This guide provides a comprehensive, prospective framework for the in-depth characterization of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one , a novel isoindolinone derivative, hereafter referred to as "Compound X." While specific experimental data for this NCE is not yet publicly available, this document outlines the essential experimental strategies, theoretical underpinnings, and data interpretation required to rigorously define its solubility and stability profile, adhering to the highest standards of scientific integrity and regulatory expectations.

Introduction: The Central Role of Physicochemical Profiling

The journey of a drug from the lab to the clinic is fraught with challenges, many of which can be predicted and mitigated by a robust, early-stage characterization of its fundamental properties.[1] Solubility and stability are not merely data points; they are critical determinants of a drug's developability.[1] Poor aqueous solubility can lead to slow absorption, inadequate systemic exposure, and high inter-patient variability, ultimately rendering an otherwise potent compound ineffective.[3] Similarly, chemical instability can result in the loss of active pharmaceutical ingredient (API) potency, the formation of potentially toxic degradants, and a shortened product shelf-life.[2]

The isoindolinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[4] Compound X, with its specific substitution pattern—a bulky tert-butyl group, a reactive hydroxy group, and an electron-donating methoxy group—presents a unique profile that requires a tailored characterization strategy. This guide will detail the logical progression of experiments designed to elucidate these properties.

Predicted Physicochemical Properties of Compound X

Prior to empirical testing, in silico prediction provides a valuable starting point. Based on its structure, several key properties of Compound X (Molecular Formula: C15H19NO3, Molecular Weight: 261.32 g/mol ) can be estimated.

PropertyPredicted Value/CharacteristicImplication for Solubility & Stability
LogP (Octanol/Water Partition Coefficient) ~2.5 - 3.5 (Moderately Lipophilic)The moderate lipophilicity, driven by the tert-butyl and aromatic rings, suggests that aqueous solubility may be limited. This property is crucial for membrane permeability but can hinder dissolution.[2]
pKa (Acid/Base Dissociation Constant) The phenolic hydroxyl group is weakly acidic. The lactam (cyclic amide) nitrogen is essentially neutral but can influence the molecule's electronic properties.The molecule's charge state will be pH-dependent, significantly impacting solubility.[3][5] Ionization at higher pH could enhance aqueous solubility.
Hydrogen Bonding Contains hydrogen bond donors (hydroxyl) and acceptors (hydroxyl, methoxy, carbonyl).Hydrogen bonding capacity influences interactions with water, affecting solubility, and can also play a role in crystal lattice formation.
Structural Alerts for Instability The 3-hydroxy-isoindolinone core contains a carbinolamine-like moiety, which can be susceptible to dehydration or ring-opening. The lactam ring itself is a site for potential hydrolysis, especially under harsh pH conditions.[6][7]These features necessitate a thorough investigation into hydrolytic and thermal degradation pathways.

Strategic Workflow for Characterization

A logical, phased approach ensures that resources are used efficiently and that each experiment informs the next. The workflow is designed to move from high-throughput screening to in-depth mechanistic understanding.

G cluster_0 Phase 1: Early Assessment cluster_1 Phase 2: In-Depth Profiling cluster_2 Phase 3: Method Development & Analysis A Compound X Synthesis & QC (Purity >98%) B Kinetic Solubility Assay (Nephelometry) A->B High Throughput C Preliminary Stability Screen (pH 2, 7.4, 10 @ 50°C) A->C D Thermodynamic Solubility (Shake-Flask Method) B->D If promising F Forced Degradation Study (ICH Q1A Conditions) C->F Informs conditions E pH-Solubility Profile (pH 1-10) D->E G Develop Stability-Indicating HPLC Method F->G Requires method H Characterize Degradants (LC-MS/MS) G->H I Propose Degradation Pathways H->I

Caption: Overall workflow for solubility and stability characterization.

Comprehensive Solubility Assessment

A multi-tiered approach is essential to build a complete picture of Compound X's solubility behavior.

Kinetic Solubility: The High-Throughput Screen

Scientist's Rationale: In early drug discovery, compounds are often dissolved in DMSO for biological screening. Kinetic solubility measures the concentration at which a compound precipitates when a DMSO stock solution is rapidly diluted into an aqueous buffer.[8][9] This mimics the conditions of many in vitro assays and provides a rapid assessment of whether a compound is likely to cause experimental artifacts due to poor solubility. A goal of >60 µg/mL is often targeted for discovery compounds.[8]

Experimental Protocol: Kinetic Solubility by Nephelometry [10]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO.

  • Plate Setup: In a 96-well microplate, dispense 2 µL of the DMSO stock solution into wells.

  • Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final theoretical concentration of 200 µM.

  • Mixing and Incubation: Mix the plate thoroughly and incubate at room temperature for 2 hours.

  • Measurement: Measure the light scattering in each well using a nephelometer. Increased scattering relative to buffer-only controls indicates precipitation.

  • Data Analysis: Determine the highest concentration that remains clear, reporting this as the kinetic solubility.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Scientist's Rationale: Thermodynamic solubility is the true measure of a compound's solubility at equilibrium.[11] It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over an extended period (typically 24-48 hours).[8] This value is critical for predicting oral absorption and for developing formulations. The shake-flask method is the definitive technique.[11]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask (ICH Guidelines) [12]

  • Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid Compound X to separate vials containing buffers at pH 2.0, 4.5, and 7.4.

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle. Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Quantify the concentration of Compound X in the clear filtrate using a pre-validated HPLC-UV method.

  • Reporting: Report the solubility in µg/mL or µM at each pH. Visual confirmation of remaining solid in the vials is required to ensure saturation was achieved.

pH-Solubility Profile

Scientist's Rationale: For ionizable compounds, solubility can change dramatically with pH.[3][5][13] Mapping the solubility across a physiological pH range (typically 1-8) is crucial for understanding where the drug will dissolve in the gastrointestinal tract.[13] This profile is dictated by the compound's pKa.

Data Presentation: Hypothetical pH-Solubility Profile for Compound X

pHPredicted Predominant SpeciesExpected Thermodynamic Solubility (µg/mL)Rationale
2.0NeutralLowThe compound is fully protonated and uncharged, relying on its intrinsic solubility.
4.5NeutralLowSimilar to pH 2.0, remains largely un-ionized.
7.4Mix of Neutral and AnionicModerateAs pH approaches the pKa of the hydroxyl group, partial ionization begins, increasing solubility.[14]
9.0Anionic (Phenolate)HighAbove its pKa, the compound is predominantly in its ionized, more water-soluble phenolate form.

Intrinsic Stability and Forced Degradation Studies

Forced degradation studies are a regulatory requirement (ICH Q1A) designed to deliberately stress a drug substance to identify likely degradation products and establish its intrinsic stability.[15][16] This information is essential for developing stability-indicating analytical methods and understanding potential liabilities.[17][18] The goal is to achieve 5-20% degradation to ensure that degradation products are generated at sufficient levels for detection and characterization without completely destroying the molecule.[19][20]

G cluster_stress Forced Degradation Conditions (ICH Q1A) CompoundX Compound X (in solution) Acid Acid Hydrolysis (0.1 M HCl, 60°C) CompoundX->Acid Base Base Hydrolysis (0.1 M NaOH, RT) CompoundX->Base Oxidation Oxidation (3% H₂O₂, RT) CompoundX->Oxidation Thermal Thermal (80°C, solid & solution) CompoundX->Thermal Photo Photolytic (ICH Q1B light exposure) CompoundX->Photo Analysis Analysis by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a forced degradation study.

Key Degradation Pathways

Scientist's Rationale: The structure of Compound X suggests several potential degradation pathways. Hydrolysis is a major concern for the lactam ring, which can undergo ring-opening under both acidic and basic conditions.[6][7][21][22][23] Oxidation may target the electron-rich aromatic ring, particularly activated by the hydroxyl and methoxy groups. Photodegradation is also a possibility for chromophore-containing molecules.

Experimental Protocol: Forced Degradation Study

  • Stress Conditions: Prepare solutions of Compound X (e.g., 1 mg/mL) and expose them to the following conditions in parallel:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 8 hours.

    • Thermal: Heat solution at 80°C for 48 hours. Also, store solid powder at 80°C.

    • Photolytic: Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Time Points: Sample at appropriate time points (e.g., 2, 4, 8, 24 hours).

  • Sample Treatment: Neutralize acidic and basic samples before analysis.

  • Analysis: Analyze all samples, including a t=0 control, using a stability-indicating HPLC method.

The Stability-Indicating Method

Scientist's Rationale: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation.[17][18] Crucially, it must be able to separate the intact drug from all process impurities and degradation products.[17][18] Reversed-phase HPLC with UV detection is the workhorse for this application.[24]

Data Presentation: Hypothetical Forced Degradation Results

Stress Condition% Degradation of Compound XNumber of Degradants DetectedObservations
0.1 M HCl, 60°C15%2Major degradant D1, minor D2. Suggests acid-catalyzed hydrolysis.
0.1 M NaOH, RT25%1Rapid degradation to a single polar product, D3. Likely base-catalyzed lactam hydrolysis.
3% H₂O₂, RT8%3Multiple minor peaks observed. Suggests oxidative modification of the aromatic ring.
80°C (Solution)5%1Minor degradation to D1. Indicates some thermal lability in solution.
Photolytic (ICH Q1B)<2%0Compound appears to be photostable under standard conditions.

Conclusion and Future Directions

This technical guide outlines a rigorous, industry-standard strategy for the comprehensive characterization of the solubility and stability of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one (Compound X). By systematically progressing from high-throughput screening to detailed mechanistic studies, researchers can build a robust data package. This package is essential for making informed decisions in the drug development process, from lead optimization and formulation design to regulatory submissions. The insights gained from these studies will directly impact the design of future experiments, including formulation strategies to enhance solubility (e.g., salt forms, amorphous solid dispersions) and the definition of appropriate storage and handling conditions to ensure product quality and safety.

References

  • Creative Bioarray. Physicochemical Characterization Assays. [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link]

  • National Institutes of Health (NIH). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Stability Indicating HPLC Method Development: A Review. [Link]

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]

  • PharmDev. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

  • PubMed. In vitro solubility assays in drug discovery. [Link]

  • Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • National Institutes of Health (NIH). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Inventiva Pharma. Discovery and optimization of indoline derivatives as new LXR agonists. [Link]

  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. Chemical and Physical Characterizations of Potential New Chemical Entity. [Link]

  • ResearchGate. Degradation of β-lactam antibiotics. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. [Link]

  • Bentham Science. Method Development and Validation of Stability-Indicating HPLC-UV Method for Determination of 5-Fluorouracil. [Link]

  • MDPI. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [Link]

  • National Center for Biotechnology Information (NCBI). A Framework to Guide Selection of Chemical Alternatives. [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. [Link]

  • MDPI. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • National Institutes of Health (NIH). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]

  • PubChem. tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. [Link]

  • The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. [Link]

  • ACS Publications. Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery. [Link]

  • ResearchGate. (PDF) Development and Validation of Stability-Indicating RP-HPLC and UV Spectrophotometric Methods for Quantitative Determination of Hydroquinone in Pharmaceutical Formulations. [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. [Link]

  • Cheméo. Chemical Properties of Benzaldehyde, 2-hydroxy, 3,5-di(t-butyl). [Link]

  • Pharmacy 180. Drug degradation pathways. [Link]

  • Patsnap. How does pH affect drug delivery?. [Link]

  • Creative Biolabs. Physicochemical Characterization. [Link]

  • European Medicines Agency (EMA). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

  • Google Patents. CN101973858A - Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction.
  • Wikipedia. tert-Butyl alcohol. [Link]

Sources

Protocols & Analytical Methods

Method

laboratory synthesis protocol for 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one

An Application Note for the Synthesis of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one Introduction: The 3-Hydroxyisoindolinone Scaffold The isoindolinone core is a privileged heterocyclic motif frequently encounter...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one

Introduction: The 3-Hydroxyisoindolinone Scaffold

The isoindolinone core is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] A key subclass, the 3-hydroxyisoindolinones, represent stable, cyclic hemiaminals that serve as versatile synthetic intermediates.[2] Their structure allows for further functionalization, making them valuable building blocks in drug discovery and development campaigns.

This document provides a detailed, research-grade protocol for the laboratory synthesis of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one . The procedure is designed for researchers in organic chemistry, medicinal chemistry, and drug development. It is based on a robust and efficient one-pot condensation reaction, which is a common and reliable method for constructing this class of compounds.[3]

Synthetic Strategy and Mechanistic Rationale

The synthesis is achieved through the direct condensation of 4-methoxy-2-formylbenzoic acid with tert-butylamine. This approach is highly efficient, proceeding in a single step with high atom economy.

Overall Reaction:

Mechanism: The reaction proceeds via two key stages:

  • Imine Formation: The primary amine (tert-butylamine) performs a nucleophilic attack on the aldehyde group of 4-methoxy-2-formylbenzoic acid, forming a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (imine).

  • Intramolecular Cyclization (Lactamization): The nitrogen atom of the newly formed imine, now positioned correctly, acts as an intramolecular nucleophile, attacking the carboxylic acid carbonyl. This cyclization event forms the five-membered lactam ring, yielding the thermodynamically stable 3-hydroxyisoindolinone product. The entire process is often spontaneous upon mixing the reactants in a suitable solvent.

Experimental Protocol

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Molar Eq.Supplier/CAS No.
4-Methoxy-2-formylbenzoic acid180.165.00 g27.751.0Commercially Available (CAS: 194928-58-0)[4]
tert-Butylamine73.142.44 g (3.5 mL)33.301.2Commercially Available (CAS: 75-64-9)
Toluene92.14100 mL--Anhydrous Grade
Ethyl Acetate88.11~50 mL--Reagent Grade
Hexane86.18~100 mL--Reagent Grade
Anhydrous Magnesium Sulfate120.37~5 g--Reagent Grade
Apparatus
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-2-formylbenzoic acid (5.00 g, 27.75 mmol).

    • Add 100 mL of anhydrous toluene. The choice of toluene facilitates the azeotropic removal of water formed during the reaction, which helps drive the equilibrium towards product formation.

    • Attach a reflux condenser to the flask.

  • Reagent Addition:

    • While stirring the suspension at room temperature, add tert-butylamine (3.5 mL, 33.30 mmol) dropwise via syringe over 5 minutes. A slight excess of the amine is used to ensure complete consumption of the limiting benzoic acid derivative.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) to remove excess tert-butylamine, followed by saturated aqueous sodium bicarbonate (2 x 50 mL) to remove any unreacted starting acid, and finally with brine (1 x 50 mL).

    • Dry the organic layer (toluene) over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene. This will yield the crude product, likely as a pale yellow solid or oil.

  • Purification:

    • The crude product should be purified by recrystallization.

    • Dissolve the crude solid in a minimum amount of hot ethyl acetate (~30-40 mL).

    • Slowly add hexane while the solution is still warm until it becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Characterization

The identity and purity of the final product, 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one (M.W. 235.28 g/mol ), should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the tert-butyl protons (~1.5 ppm, 9H), a singlet for the methoxy protons (~3.8 ppm, 3H), aromatic protons in the range of 7.0-7.5 ppm (3H), a singlet for the C3-proton next to the hydroxyl group (~5.8-6.0 ppm, 1H), and a broad singlet for the hydroxyl proton.

  • Mass Spectrometry (ESI+): Expected m/z = 236.13 [M+H]⁺.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include a broad O-H stretch (~3300 cm⁻¹), a strong C=O stretch (lactam) (~1680 cm⁻¹), and C-O stretches for the methoxy and hydroxyl groups (~1250 and 1050 cm⁻¹).

  • Melting Point: A sharp melting point is indicative of high purity.

Synthetic Workflow Diagram

SynthesisWorkflow A 1. Reaction Setup - Charge flask with 4-methoxy-2-formylbenzoic acid. - Add 100 mL anhydrous toluene. B 2. Amine Addition - Add 1.2 eq. of tert-butylamine dropwise at room temperature. A->B Stir C 3. Reflux - Heat mixture to reflux (110°C) for 4-6 hours. - Monitor by TLC. B->C Heat D 4. Work-up - Cool to RT. - Wash with 1M HCl, sat. NaHCO3, and brine. C->D Reaction Complete E 5. Isolation - Dry organic layer (MgSO4). - Concentrate via rotary evaporation. D->E Aqueous Waste F 6. Purification - Recrystallize from ethyl acetate/hexane. E->F Crude Product G 7. Final Product - Collect crystals by filtration. - Dry under vacuum. - Characterize (NMR, MS, IR). F->G Pure Crystals

Caption: Workflow for the synthesis of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one.

Safety and Handling Precautions

  • This procedure must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • tert-Butylamine is a flammable liquid and is corrosive. Handle with care.

  • Toluene is flammable and has known health risks. Avoid inhalation and skin contact.

  • Handle all chemicals in accordance with their respective Safety Data Sheets (SDS).

References

  • Atmaca, M., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. [Link]

  • Shen, J., et al. (2017). A cascade reaction enables a regiospecific synthesis of substituted 3-hydroxyisoindolinones under transition-metal-free conditions. Organic Letters, 19(19), 5170–5173. [Link]

  • Wikipedia. 2-Carboxybenzaldehyde. [Link]

Sources

Application

Application Notes and Protocols for Preclinical Evaluation of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract The isoindolin-1-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with significant ther...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindolin-1-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective activities.[1][2][3] This document provides a detailed guide for the preclinical evaluation of a novel derivative, 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one , using established animal models. The structural features of this compound, specifically the tert-butyl group which can enhance biological activity and solubility, and the phenolic hydroxyl and methoxy groups, suggest a strong potential for antioxidant, anti-inflammatory, and neuroprotective effects.[4] These application notes are designed to provide researchers with the foundational protocols to investigate these potential therapeutic avenues in a systematic and scientifically rigorous manner.

Introduction: The Therapeutic Potential of the Isoindolinone Core

The isoindolinone heterocyclic system is a cornerstone in the development of new therapeutic agents.[2] Derivatives of this scaffold have been successfully developed into clinical drugs for a range of indications, from cancer to inflammatory diseases.[3] The versatility of the isoindolinone core allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles.[1][2] The title compound, 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one, is a novel entity within this class. Based on the known activities of related structures, it is hypothesized that this compound may exhibit potent biological effects. Specifically, the presence of a hydroxyl group on the isoindolinone ring system, coupled with a methoxy-substituted benzene ring, suggests potential for free radical scavenging and modulation of inflammatory pathways.

This guide will detail appropriate animal models to test three key potential activities:

  • Anti-inflammatory Effects: Utilizing models of acute and chronic inflammation.

  • Neuroprotective Properties: Employing models of neurotoxicity-induced neurodegeneration.

  • Antioxidant Activity: Using models of induced oxidative stress.

Preliminary Considerations: Toxicity and Dose-Range Finding

Before embarking on efficacy studies, a preliminary assessment of the compound's safety profile is crucial.

Acute Oral Toxicity Study

An acute oral toxicity study should be performed in rodents (e.g., mice or rats) according to OECD guideline 425. This will help determine the acute lethal dose (LD50) and identify potential signs of toxicity. A starting dose of 2000 mg/kg can be used, and if no mortality is observed, the compound can be considered safe at that dose level.[5] The animals should be observed for 14 days for any signs of toxicity, including changes in behavior, weight loss, and mortality.

Dose-Response Relationship

Establishing a dose-response relationship is essential for determining the optimal therapeutic dose. This involves administering a range of doses of the compound and observing the magnitude of the biological response. For initial in vivo studies, doses can be selected based on a fraction of the maximum tolerated dose (MTD) determined from the acute toxicity study (e.g., 1/10th, 1/20th, and 1/40th of the MTD).

Animal Models for Evaluating Anti-inflammatory Activity

Inflammation is a key pathological component of many diseases. The following models are recommended for screening the anti-inflammatory potential of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one.[6][7][8]

Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

This is a widely used and reproducible model for screening acute anti-inflammatory activity.

Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is indicative of its anti-inflammatory properties.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g).

  • Groups:

    • Vehicle Control (e.g., saline or appropriate vehicle)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test Compound (at least 3 dose levels, p.o.)

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally.

    • After 1 hour, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0%
Positive Control10
Test CompoundLow Dose
Test CompoundMid Dose
Test CompoundHigh Dose
Collagen-Induced Arthritis in Mice (Chronic Inflammation)

This model mimics the key pathological features of human rheumatoid arthritis.

Principle: Immunization with type II collagen emulsified in Freund's complete adjuvant induces an autoimmune response leading to chronic, erosive arthritis.

Protocol:

  • Animals: DBA/1 mice (8-10 weeks old).

  • Induction:

    • Day 0: Inject 100 µg of bovine type II collagen in Freund's complete adjuvant intradermally at the base of the tail.

    • Day 21: Administer a booster injection of 100 µg of type II collagen in Freund's incomplete adjuvant.

  • Treatment:

    • Begin treatment with the test compound or vehicle daily from day 21 to day 42.

  • Endpoints:

    • Clinical scoring of arthritis severity (0-4 scale per paw).

    • Measurement of paw thickness.

    • Histopathological analysis of joint tissues for inflammation, pannus formation, and bone erosion.

    • Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or joint tissue homogenates.

Animal Models for Evaluating Neuroprotective Activity

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. The following models can be used to assess the neuroprotective potential of the test compound.[9]

Scopolamine-Induced Amnesia in Mice (Cognitive Enhancement)

Principle: Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits, providing a model to screen for compounds with nootropic or anti-amnesic effects.

Protocol:

  • Animals: Swiss albino mice (20-25g).

  • Behavioral Tests:

    • Morris Water Maze: To assess spatial learning and memory.

    • Elevated Plus Maze: To evaluate learning and memory based on the transfer latency.

  • Procedure:

    • Administer the test compound or vehicle for 7-10 days.

    • On the final day, administer scopolamine (0.4 mg/kg, i.p.) 45 minutes after the test compound.

    • Conduct the behavioral tests 45 minutes after the scopolamine injection.

  • Endpoints:

    • Escape latency and time spent in the target quadrant in the Morris water maze.

    • Transfer latency in the elevated plus maze.

6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease Model in Rats (Neuroprotection)

Principle: Unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle causes a progressive loss of dopaminergic neurons, mimicking the pathology of Parkinson's disease.[10]

Protocol:

  • Animals: Male Wistar rats (250-300g).

  • Surgery and Lesioning:

    • Anesthetize the rats and place them in a stereotaxic frame.

    • Inject 6-OHDA (8 µg in 2 µL of saline with 0.02% ascorbic acid) into the desired brain region.

  • Treatment:

    • Administer the test compound or vehicle daily, starting either before (pre-treatment) or after (post-treatment) the 6-OHDA lesioning.

  • Behavioral Assessment:

    • Apomorphine- or Amphetamine-Induced Rotational Behavior: Assess the degree of dopamine depletion.

    • Cylinder Test: Evaluate forelimb akinesia.

  • Endpoints:

    • Number of rotations per minute.

    • Forelimb use asymmetry in the cylinder test.

    • Immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify neuronal loss.

Animal Models for Evaluating Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. The following model can be used to determine the in vivo antioxidant capacity of the test compound.[11][12]

Acetaminophen-Induced Oxidative Stress in Rats

Principle: A high dose of acetaminophen depletes glutathione (GSH) stores and induces oxidative stress, primarily in the liver.[5]

Protocol:

  • Animals: Male Wistar rats (150-200g).

  • Groups:

    • Normal Control (saline)

    • Toxicant Control (Acetaminophen)

    • Positive Control (e.g., Silymarin, 100 mg/kg, p.o.) + Acetaminophen

    • Test Compound (at least 3 dose levels, p.o.) + Acetaminophen

  • Procedure:

    • Pre-treat the animals with the respective drugs or vehicle for 7 days.

    • On the 7th day, administer a single oral dose of acetaminophen (2 g/kg).

    • Sacrifice the animals 24 hours after acetaminophen administration.

  • Endpoints:

    • Collect blood for serum biochemical analysis (ALT, AST).

    • Harvest liver tissue for the estimation of:

      • Malondialdehyde (MDA) levels (a marker of lipid peroxidation).

      • Reduced glutathione (GSH) levels.

      • Superoxide dismutase (SOD) and Catalase (CAT) enzyme activities.

Data Presentation:

Treatment GroupDose (mg/kg)Serum ALT (U/L)Liver MDA (nmol/mg protein)Liver GSH (µmol/mg protein)Liver SOD (U/mg protein)
Normal Control-
Toxicant Control-
Positive Control100
Test CompoundLow Dose
Test CompoundMid Dose
Test CompoundHigh Dose

Visualization of Experimental Workflows

G cluster_0 Preclinical Evaluation Workflow cluster_1 Anti-inflammatory cluster_2 Neuroprotective cluster_3 Antioxidant A Acute Oral Toxicity (OECD 425) B Dose-Range Finding A->B C Anti-inflammatory Models B->C D Neuroprotective Models B->D E Antioxidant Models B->E C1 Carrageenan-Induced Paw Edema (Acute) C->C1 C2 Collagen-Induced Arthritis (Chronic) C->C2 D1 Scopolamine-Induced Amnesia D->D1 D2 6-OHDA Parkinson's Model D->D2 E1 Acetaminophen-Induced Oxidative Stress E->E1

Caption: General workflow for the preclinical evaluation of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the initial preclinical investigation of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one. Based on the well-documented biological activities of the isoindolinone scaffold, this novel compound holds significant promise as a potential therapeutic agent. The systematic application of these animal models will enable researchers to elucidate its pharmacological profile and guide its further development. It is imperative that all animal experiments are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

References

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - NIH. (2024-11-29).
  • Discovery of 3-n-butyl-2,3-dihydro-1H-isoindol-1-one as a potential anti-ischemic stroke agent - PMC - PubMed Central.
  • The Synthesis of 3-Substituted Isoindolin-1-one Derivatives: An In-depth Technical Guide - Benchchem.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI.
  • The Role of Isoindoline in Pharmaceutical Drug Development.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. (2019-09-05).
  • Evaluation of the Cellular and Animal Models for the Study of Antioxidant Activity: A Review.
  • New insights in animal models of neurotoxicity-induced neurodegeneration - PMC. (2024-01-08).
  • Testing of antioxidant drugs in animals and humans. - ResearchGate.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
  • Screening models for inflammatory drugs | PPTX - Slideshare.
  • Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease - MDPI.
  • Evaluation of antioxidant activity of Manihot esculenta Crantz in wistar rats - PMC.
  • VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS - International Journal of Pharmaceutical Sciences and Research (IJPSR). (2017-04-01).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Assay Interference with 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for researchers using 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one (CAS 1381944-83-7). This document provides in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers using 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one (CAS 1381944-83-7). This document provides in-depth troubleshooting advice, experimental protocols, and frequently asked questions to help you identify and mitigate potential assay artifacts, ensuring the integrity of your research data.

Introduction to the Compound and Assay Interference

2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one is a small molecule with a molecular weight of 235.28 g/mol [1]. Its structure, featuring a substituted aromatic isoindolinone core, a hydroxyl group, and a bulky tert-butyl moiety, confers chemical properties that may lead to non-specific interactions in biological assays.

Assay interference occurs when a test compound generates a false positive or false negative result through a mechanism unrelated to true, specific binding with the intended biological target[2][3]. Such artifacts are a significant challenge in drug discovery, potentially leading to wasted time and resources if not identified early[2][4]. This guide is designed to provide you with the expertise to diagnose and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely reasons my compound, 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one, is showing activity in my assay?

A1: The activity could be genuine, but it is crucial to rule out common artifacts. Based on its chemical structure, the most probable causes of interference are:

  • Compound Aggregation: The compound's hydrophobicity may cause it to form colloidal aggregates in aqueous buffer, which can non-specifically sequester and inhibit enzymes[2][5].

  • Optical Interference: The substituted aromatic ring system may possess intrinsic fluorescent properties or the ability to quench a fluorescent signal, interfering with assay readouts[6].

  • Chemical Reactivity: The hydroxyl group or other parts of the molecule could potentially engage in redox cycling or react with assay components, especially under specific buffer conditions[4][7].

Q2: What is the first experiment I should run to validate a hit from my primary screen?

A2: The most critical first step is to perform a detergent test to check for aggregation-based inhibition. This is a simple, high-yield experiment that can immediately flag many promiscuous inhibitors[8][9]. We provide a detailed protocol for this in the "Experimental Protocols" section.

Q3: My compound only shows activity in a fluorescence-based assay. What does this mean?

A3: This is a strong indicator of optical interference. The compound may be autofluorescent at the excitation/emission wavelengths of your assay or it could be quenching the signal from your fluorescent probe. You should immediately perform a spectral scan of the compound and run controls without the biological target to confirm this (see protocols below). Using an orthogonal assay with a different readout technology (e.g., luminescence, absorbance, or a label-free method like Surface Plasmon Resonance) is a required next step for hit validation[8][10].

Q4: Can this compound be a "Pan-Assay Interference Compound" (PAIN)?

A4: While the specific isoindolinone scaffold of this molecule is not a canonical PAIN, its features align with properties of compounds that can be problematic. PAINS are chemical structures known to cause interference through various mechanisms like reactivity or chelation[2]. It is always best practice to treat any new hit as a potential artifact until proven otherwise through rigorous validation experiments[11].

Troubleshooting Guide: From Hit to Validated Lead

This section addresses specific experimental issues in a Q&A format, providing a logical path for troubleshooting.

Scenario 1: High-Potency Hit with Poor Reproducibility

Q: My dose-response curve for 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one looks potent (low µM IC50), but the curve has a very steep Hill slope (>2) and the results vary between experiments. What's happening?

A: A steep Hill slope is a classic hallmark of aggregation-based inhibition[8]. Aggregates form above a critical concentration, leading to a sharp, cooperative inhibition that is not stoichiometric. The poor reproducibility is also characteristic of aggregation, as the formation of particles can be sensitive to minor variations in buffer preparation, temperature, and handling.

Troubleshooting Workflow:

  • Perform the Detergent Test: Re-run your dose-response experiment with and without 0.01% Triton X-100. If the compound is an aggregator, you should see a significant rightward shift (loss of potency) in the IC50 in the presence of the detergent.

  • Vary Enzyme Concentration: True inhibitors acting via a 1:1 binding mechanism often show an IC50 that is independent of enzyme concentration. Aggregators, however, sequester the enzyme, so their apparent potency will decrease as you increase the enzyme concentration.

  • Consider Biophysical Confirmation: If the compound's activity persists but remains suspect, direct binding methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm a genuine interaction with the target[12].

Scenario 2: Activity Disappears in an Orthogonal Assay

Q: My compound was active in my primary luminescence-based assay, but when I tested it in a fluorescence polarization (FP) orthogonal assay, all activity was lost. Why?

A: This strongly suggests your compound is interfering with the specific readout technology of the primary assay. Luminescence assays, particularly those using luciferase, are susceptible to reactive compounds that can inhibit or stabilize the enzyme.

Troubleshooting Workflow:

  • Run a Counter-Screen: Test the compound's effect on the luciferase enzyme directly, in the absence of your primary target. Many screening libraries contain known luciferase inhibitors.

  • Check for Optical Interference: Although it's a luminescence assay, colored compounds can absorb light at the emission wavelength, causing a false signal decrease[6]. Check the compound's absorbance spectrum.

  • Trust the Orthogonal Result: The lack of activity in a well-validated orthogonal assay is strong evidence that the primary hit was an artifact[10]. The hit should be deprioritized.

Workflow for Validating a Primary Screen Hit

The following diagram outlines the decision-making process for validating a hit like 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one.

Hit_Validation_Workflow Primary_Hit Primary Hit Identified (e.g., IC50 < 10 µM) Aggregation_Test Aggregation Test (Add 0.01% Triton X-100) Primary_Hit->Aggregation_Test Potency_Shift IC50 Shift > 10-fold? Aggregation_Test->Potency_Shift Optical_Test Optical Interference Test (Run assay without target) Signal_Change Signal Change > 10%? Optical_Test->Signal_Change Orthogonal_Assay Orthogonal Assay (Different detection method) Activity_Confirmed Activity Confirmed? Orthogonal_Assay->Activity_Confirmed Potency_Shift->Optical_Test No Is_Aggregator Likely Aggregator (Deprioritize) Potency_Shift->Is_Aggregator  Yes Signal_Change->Orthogonal_Assay No Is_Optical_Interferer Optical Interference (Deprioritize) Signal_Change->Is_Optical_Interferer  Yes Is_Artifact Primary Hit is an Artifact (Deprioritize) Activity_Confirmed->Is_Artifact  No Validated_Hit Validated Hit (Proceed to SAR) Activity_Confirmed->Validated_Hit Yes

Caption: A decision tree for triaging hits from a primary screen.

Experimental Protocols

Here we provide step-by-step methodologies for key validation experiments.

Protocol 1: Detergent Test for Compound Aggregation

Objective: To determine if the inhibitory activity of the test compound is dependent on the formation of aggregates. Non-ionic detergents like Triton X-100 disrupt aggregates, leading to a loss of non-specific inhibition[9].

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • 10% Triton X-100 stock solution (in water)

  • Target enzyme and substrate

  • Assay plates and reader

Procedure:

  • Prepare Buffers: Prepare two sets of assay buffer:

    • Buffer A: Standard assay buffer.

    • Buffer B: Assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Compound Dilution: Prepare serial dilutions of the test compound in parallel in both Buffer A and Buffer B.

  • Assay Performance: Run the biochemical assay according to your standard protocol using both sets of compound dilutions. Include appropriate positive (known inhibitor) and negative (DMSO) controls in both buffers.

  • Data Analysis:

    • Generate dose-response curves for the test compound in both the presence and absence of Triton X-100.

    • Calculate the IC50 value for each condition.

    • Interpretation: A significant rightward shift (>10-fold) in the IC50 value in the presence of Triton X-100 strongly suggests the compound is acting via an aggregation-based mechanism.

Protocol 2: Test for Optical Interference

Objective: To determine if the compound intrinsically absorbs or emits light at the wavelengths used in the assay, causing a false signal.

Materials:

  • Test compound stock solution

  • Assay buffer

  • Assay plates (e.g., black plates for fluorescence, white for luminescence)

  • Plate reader with spectral scanning capabilities (if available)

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer at the same concentrations used in the primary assay.

  • Control Wells: On the assay plate, set up the following wells:

    • Buffer only

    • Compound dilutions in buffer (without any assay enzymes or reagents)

    • Complete assay reaction (positive control)

    • Complete assay reaction with DMSO (negative control)

  • Signal Measurement:

    • Endpoint Assays: Add all assay components except for the target enzyme. Read the plate. The signal from the compound-only wells should be at baseline.

    • Spectral Scanning: If available, place the plate in a spectrophotometer or spectrofluorometer and scan the absorbance and emission spectra of the compound across the relevant wavelength range.

  • Data Analysis:

    • Compare the signal from the compound-containing wells to the buffer-only wells. A concentration-dependent increase or decrease in signal indicates optical interference.

    • Examine the spectral scans. If the compound has a significant absorbance or emission peak that overlaps with your assay's wavelengths, it is a direct interferent.

Summary of Expected Outcomes and Interpretations
Test Performed Observation Interpretation Next Step
Detergent Test >10-fold right-shift in IC50 with 0.01% Triton X-100Compound is likely an aggregator.Deprioritize hit; confirm with DLS if necessary.
Detergent Test <2-fold change in IC50Aggregation is not the primary mechanism.Proceed to test for other artifacts.
Optical Interference Compound shows concentration-dependent signal without target enzymeCompound has intrinsic optical properties that interfere with the assay.Deprioritize hit; confirm with an orthogonal assay.
Orthogonal Assay Compound is inactiveThe primary hit was an artifact of the assay technology.Deprioritize hit.
All Tests Passed Activity is maintained and appears specificThe compound is a validated hit.Proceed with Structure-Activity Relationship (SAR) studies.
References
  • PubChem. tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. [Link]

  • Dahlin, J. L., Baell, J., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Jahchan, N. S., & McKerrow, J. H. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(1), 12-21. [Link]

  • Coussens, N. P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. [Video]. National Center for Advancing Translational Sciences (NCATS). [Link]

  • Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 16(7), 719-721. [Link]

  • Ehlert, F. G. R., Linde, K., & Diederich, W. E. (2017). What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner. ChemMedChem, 12(17), 1419–1423. [Link]

  • National Center for Biotechnology Information (US). (2020). Interpreting and Validating Results from High-Throughput Screening Approaches. In Next Steps for Functional Genomics. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • Janzen, W. P. (2014). High-Throughput RNA Interference Screening: Tricks of the Trade. Methods in Molecular Biology, 1177, 1-17. [Link]

  • Markossian, S., Grossman, A., & Baskir, H. (Eds.). (2020). Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Yasgar, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2165-2183. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ACS Publications. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • Sygnature Discovery. Early Validation of HTS hits using X-ray Crystallography. [Link]

  • Shapiro, A. B., et al. (2020). How detergents like Triton-X and Brij-58 helps in preventing protein aggregation? [ResearchGate Discussion]. [Link]

  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. [Link]

  • Seidler, J., et al. (2003). High-throughput Assays for Promiscuous Inhibitors. Journal of Medicinal Chemistry, 46(21), 4477–4486. [Link]

  • Acta Crystallographica Section E. (2012). 1,3-Bis(3-tert-butyl-2-hydroxy-5-methoxybenzyl)hexahydropyrimidin-5-ol monohydrate. [Link]

  • Lounsbury, N. W., & D'Andrea, L. D. (2016). Hit-to-Lead: Hit Validation and Assessment. Methods in Molecular Biology, 1439, 1-20. [Link]

  • Islam, M. S., et al. (2018). Fluorescence and Phosphorescence Assay of β-D-Glucans from Basidiomycete Medicinal Mushrooms. Molecules, 23(11), 2824. [Link]

Sources

Optimization

Technical Support Center: Refining In Vivo Dosage for 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one

Disclaimer: 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one is presumed to be a novel investigational compound. This guide provides a comprehensive framework based on established principles of preclinical pharmacology...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one is presumed to be a novel investigational compound. This guide provides a comprehensive framework based on established principles of preclinical pharmacology and drug development for isoindolinone-class molecules. All protocols are intended as a starting point and must be adapted and validated for the specific research context.

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working on the in vivo characterization of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one. The isoindolinone scaffold is a core component of various biologically active compounds, known to exhibit diverse pharmacological properties including anti-inflammatory, anti-cancer, and CNS activities.[1][2] The successful translation of in vitro findings to in vivo efficacy hinges on a meticulously planned dose-refinement strategy. This document provides a logical workflow, from initial dose estimation to troubleshooting common in vivo challenges, ensuring the generation of robust and reproducible data.

Part 1: Initial Physicochemical & In Vitro Characterization

A thorough understanding of the compound's fundamental properties is the bedrock of any successful in vivo study. These characteristics directly influence formulation development, route of administration, and potential liabilities.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting parameters I need to know about 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one before starting in vivo work?

A1: Before proceeding to animal studies, you must establish a baseline profile of your compound. While specific experimental data for this molecule is not widely published, key physicochemical properties can be found in chemical supplier databases.[3]

  • Solubility: This is the most critical parameter. Many complex organic molecules, including isoindolinone derivatives, exhibit poor aqueous solubility.[4] This directly impacts bioavailability and formulation strategy.[5] You must experimentally determine its solubility in common preclinical vehicles (e.g., water, saline, PBS, DMSO, PEG400, Tween 80, corn oil).

  • Lipophilicity (LogP): The LogP value provides an indication of a compound's ability to cross cell membranes. A calculated LogP of ~1.55 exists for this molecule, suggesting moderate lipophilicity.[3]

  • In Vitro Potency (EC₅₀/IC₅₀): Your in vitro assays provide the initial target concentration. This value is essential for estimating the initial in vivo dose, aiming for a plasma concentration that brackets this potency value.

  • In Vitro Metabolism & Stability: Using liver microsomes or hepatocytes, assess the metabolic stability of the compound. A high clearance rate in vitro may suggest a short half-life in vivo, necessitating more frequent dosing or an alternative administrative route.

Q2: My compound is poorly soluble in aqueous solutions. What are my formulation options?

A2: This is a common challenge in preclinical development.[6] The goal is to create a safe and homogenous formulation that allows for consistent administration. Strategies include:

  • Co-solvent Systems: A common approach involves dissolving the compound in a minimal amount of an organic solvent like DMSO and then diluting it with an aqueous vehicle such as saline or a mixture containing polyethylene glycol (PEG) and a surfactant like Tween 80.[7]

  • Suspensions: If the compound is insoluble, creating a micronized suspension in a vehicle like 0.5% carboxymethyl cellulose (CMC) can be effective for oral administration.

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or simple oil solutions can significantly enhance oral absorption.[8]

It is crucial to run a small pilot study to ensure the chosen vehicle is well-tolerated by the animals and does not cause adverse effects on its own.[9]

Table 1: Example Formulation Strategies for Poorly Soluble Compounds
Formulation StrategyVehicle ComponentsPrimary RouteKey Considerations
Co-Solvent Solution DMSO, PEG300, Tween 80, SalineIV, IP, SCEnsure final DMSO concentration is low (<10%) to avoid toxicity. Check for precipitation upon dilution.[7]
Aqueous Suspension 0.5% CMC-Na, 0.1% Tween 80 in WaterPORequires particle size reduction (micronization) for homogeneity. Must be continuously stirred during dosing.
Lipid Formulation Corn oil, Sesame oil, SEDDSPO, SCCan enhance bioavailability for lipophilic drugs. May alter pharmacokinetic profiles.[4]

Part 2: The In Vivo Dose Refinement Workflow

Refining the in vivo dosage is a sequential process. Each step provides critical data that informs the design of the next, ensuring scientific rigor and ethical use of animals.

G cluster_0 Phase 1: Dose Escalation & Tolerability cluster_1 Phase 2: Exposure & Mechanism cluster_2 Phase 3: Efficacy Testing A Dose Range-Finding (DRF) Study B Maximum Tolerated Dose (MTD) Determination A->B Identify dose-limiting toxicities C Pharmacokinetic (PK) Study B->C Select doses for PK based on MTD D Pharmacodynamic (PD) / Biomarker Study C->D Correlate exposure with target engagement E Efficacy Study in Disease Model D->E Select doses for efficacy based on PK/PD relationship

Caption: The iterative workflow for in vivo dose refinement.

Step 1: Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Studies

The primary goal of this initial phase is to establish the safety and tolerability of the compound.

Q3: How do I select the starting dose for my first in vivo experiment?

A3: The starting dose should be based on your in vitro data.[10] A common practice is to start with a dose predicted to achieve a plasma concentration (Cmax) several-fold higher than the in vitro IC₅₀ or EC₅₀. If no in vitro data is available, allometric scaling from data on similar compounds can be used, though this is less precise.[11][12] The FDA provides guidance on calculating a Human Equivalent Dose (HED) from animal data, which can be reverse-engineered to estimate starting doses across species.[13]

Q4: What is an MTD study and how do I design one?

A4: A Maximum Tolerated Dose (MTD) study aims to find the highest dose that can be administered without causing unacceptable side effects or overt toxicity over a defined period.[14][15] This is critical for selecting dose levels for longer-term toxicology and efficacy studies.[16]

Protocol: Acute MTD Study in Mice
  • Animal Model: Select a single rodent species (e.g., C57BL/6 mice), using a small group size (n=3-5 per sex per group).

  • Dose Selection: Based on DRF results, select 3-5 dose levels. A common approach is to use a geometric progression (e.g., 10, 30, 100 mg/kg).[10] Include a vehicle-only control group.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP)).

  • Monitoring: Observe animals intensely for the first few hours post-dose and then daily for 7-14 days. Record:

    • Clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia).

    • Body weight (a loss of >15-20% is often considered a humane endpoint).[17]

    • Food and water intake.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant body weight loss, or overt signs of clinical toxicity.[17]

Part 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Once you have a tolerated dose range, the next step is to understand what the body does to the drug (PK) and what the drug does to the body (PD).[18]

G cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dose Dose Administered ADME Absorption Distribution Metabolism Excretion Dose->ADME Concentration Plasma Concentration (Exposure) ADME->Concentration Target Target Site (Receptor, Enzyme) Concentration->Target Drug-Target Binding Effect Pharmacological Effect (Biomarker) Target->Effect

Sources

Reference Data & Comparative Studies

Validation

The 3-Hydroxyisoindolin-1-one Scaffold: A Privileged Substructure in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 3-hydroxyisoindolin-1-one moiety is one such "privileged scaffold,"...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 3-hydroxyisoindolin-1-one moiety is one such "privileged scaffold," a versatile template that has given rise to a diverse array of biologically active compounds. While the specific inhibitory profile of the novel compound, 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one, remains to be fully elucidated, its structural components—a bulky tert-butyl group, a reactive hydroxyl group, and an electron-donating methoxy group—suggest a potential for nuanced biological interactions. This guide provides a comparative analysis of the broader 3-hydroxyisoindolin-1-one class of molecules, exploring how subtle variations on this core structure can yield inhibitors with vastly different therapeutic applications. By examining established drugs and clinical candidates, we will delve into the structure-activity relationships and experimental methodologies that underpin the development of these potent agents.

The Versatility of the Isoindolin-1-one Core: A Tale of Three Targets

To illustrate the remarkable adaptability of the isoindolin-1-one scaffold, we will explore three distinct classes of inhibitors, each targeting a different biological pathway implicated in a major disease area.

  • Case Study 1: Pazopanib - A Multi-Targeted Tyrosine Kinase Inhibitor in Oncology

  • Case Study 2: Indoprofen - A Classic NSAID Targeting Cyclooxygenase

  • Case Study 3: Novel Carbonic Anhydrase Inhibitors for Glaucoma and Beyond

Case Study 1: Pazopanib - Taming Aberrant Angiogenesis in Cancer

Pazopanib is a potent, orally available multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2] Its mechanism of action centers on the inhibition of several receptor tyrosine kinases involved in angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.

Mechanism of Action

Pazopanib competitively binds to the ATP-binding pocket of the intracellular tyrosine kinase domain of various receptors, thereby preventing their autophosphorylation and downstream signaling.[3] This disruption of signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leads to reduced tumor growth and proliferation.[4] The primary targets of pazopanib include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[4][5][6]

Comparative Potency of Pazopanib

The inhibitory activity of Pazopanib against its key targets has been extensively characterized through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are summarized in the table below.

TargetIC50 (nM)
VEGFR-110
VEGFR-230
VEGFR-347
PDGFR-α71
PDGFR-β84
c-Kit74
c-Fms146
FGFR-1140

Data sourced from Selleck Chemicals and Cell Signaling Technology.[4][5][6]

These low nanomolar IC50 values highlight the high potency of Pazopanib against its primary targets.

Structure-Activity Relationship (SAR) Insights

The development of Pazopanib and its analogues has provided valuable insights into the structural requirements for potent tyrosine kinase inhibition. The core isoindolin-1-one scaffold serves as a crucial anchor within the ATP-binding site. The specific substitutions on this core are critical for both potency and selectivity. For instance, the indazolylpyrimidine moiety of Pazopanib plays a key role in its interaction with the hinge region of the kinase domain.

cluster_0 VEGFR Signaling Pathway VEGF VEGF Ligand VEGFR VEGFR Dimerization & Autophosphorylation VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Pazopanib Pazopanib Pazopanib->VEGFR Inhibition DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 AKT Akt PI3K->AKT PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca RAF Raf PKC->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation mTOR->Proliferation

VEGFR signaling pathway and the inhibitory action of Pazopanib.

Case Study 2: Indoprofen - A Cyclooxygenase Inhibitor for Pain and Inflammation

Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, which also includes well-known drugs like ibuprofen and naproxen.[7] Although withdrawn from the market due to gastrointestinal side effects, its history provides a valuable lesson in drug development and the therapeutic potential of the isoindolin-1-one scaffold.[8]

Mechanism of Action

Like other NSAIDs, Indoprofen exerts its analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.

Comparative Potency of Indoprofen

The inhibitory activity of Indoprofen against COX-1 and COX-2 has been evaluated in various in vitro systems.

NSAIDCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2/COX-1 Selectivity Ratio
Indoprofen Data not consistently available in recent literatureData not consistently available in recent literatureN/A
Ibuprofen12806.67
Diclofenac0.0760.0260.34
Celecoxib826.80.08
Structure-Activity Relationship (SAR) Insights

The isoindole moiety in Indoprofen contributes to its overall lipophilicity and binding to the active site of COX enzymes. The propionic acid side chain is a common feature of this class of NSAIDs and is crucial for its inhibitory activity. The stereochemistry of the chiral center in the propionic acid moiety is also important, with the (S)-enantiomer generally being the more active isomer.

Case Study 3: Novel Isoindolinone-Based Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes, including pH regulation, CO2 transport, and fluid secretion.[8] Inhibition of specific CA isoforms is a therapeutic strategy for a range of conditions, including glaucoma, epilepsy, and certain types of cancer.[10] Recently, the isoindolin-1-one scaffold has been explored for the development of potent and selective CA inhibitors.[11][12]

Mechanism of Action

Carbonic anhydrase inhibitors typically function by coordinating to the zinc ion in the active site of the enzyme, thereby preventing the binding of its natural substrate, carbon dioxide. Sulfonamide-based inhibitors are the most well-known class of CAIs. Novel isoindolinone derivatives have been designed to incorporate a sulfonamide or other zinc-binding groups to achieve potent inhibition.

Comparative Potency of Isoindolinone-Based CAIs

Several studies have reported the synthesis and evaluation of novel isoindolinone-based carbonic anhydrase inhibitors. The inhibitory constants (Ki) and IC50 values for some of these compounds against the ubiquitous isoforms hCA I and hCA II are presented below.

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA I IC50 (nM)hCA II IC50 (nM)
Acetazolamide (Standard)----
Compound 2c16.09 ± 4.149.32 ± 2.35-13.02 ± 0.041
Compound 2f11.48 ± 4.1814.87 ± 3.2511.24 ± 0.291-

Data from a 2025 study on novel isoindolinone derivatives.[11][12] These results demonstrate that isoindolinone-based inhibitors can achieve nanomolar potency against carbonic anhydrase isoforms, with some compounds showing superior or comparable activity to the standard inhibitor acetazolamide.

Structure-Activity Relationship (SAR) Insights

In the design of these novel CAIs, the isoindolinone core serves as a scaffold to which a zinc-binding group (often a sulfonamide) and other substituents are attached. The nature and position of these substituents can significantly influence the inhibitor's potency and isoform selectivity. For example, the addition of a tail to the isoindolinone scaffold can be used to exploit differences in the active site architecture between different CA isoforms, leading to improved selectivity.

cluster_1 General Workflow for Inhibitor Characterization Compound_Library Compound Library (e.g., Isoindolinone Derivatives) Primary_Screening Primary Screening (High-Throughput Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling (Against Related Targets) Dose_Response->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Kinetics) Selectivity_Profiling->Mechanism_of_Action Cellular_Assays Cell-Based Assays (Potency, Toxicity) Mechanism_of_Action->Cellular_Assays Lead_Optimization Lead Optimization (SAR Studies) Cellular_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Lead_Optimization->In_Vivo_Studies

A generalized workflow for the screening and characterization of novel inhibitors.

Experimental Protocols

To ensure the rigorous and reproducible evaluation of novel inhibitors based on the isoindolin-1-one scaffold, standardized experimental protocols are essential. Below are representative, detailed methodologies for assessing the activity of the three classes of inhibitors discussed.

Protocol 1: In Vitro Tyrosine Kinase Inhibition Assay (for Pazopanib and Analogues)

Objective: To determine the IC50 value of a test compound against a specific tyrosine kinase (e.g., VEGFR-2).

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a recombinant tyrosine kinase. The level of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one) dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • In a 384-well plate, add 2.5 µL of the test compound dilution to the appropriate wells. For control wells, add 2.5 µL of DMSO.

  • Add 5 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: COX-1/COX-2 Inhibition Assay (for Indoprofen and Analogues)

Objective: To determine the IC50 values of a test compound against COX-1 and COX-2.

Principle: This assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant COX-1 or COX-2. The amount of PGE2 produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound dissolved in DMSO

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • PGE2 ELISA kit

  • 96-well assay plates

  • Plate reader for absorbance measurement

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In separate wells of a 96-well plate, add the test compound dilutions for both COX-1 and COX-2 assays. Include DMSO controls.

  • Add the respective COX enzyme (COX-1 or COX-2) to the wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate at 37°C for 10 minutes.

  • Stop the reaction by adding a solution of 1 M HCl.

  • Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of PGE2 production for each compound concentration.

  • Determine the IC50 values for COX-1 and COX-2 by plotting percent inhibition against compound concentration.

Protocol 3: Carbonic Anhydrase Inhibition Assay (for Novel CAIs)

Objective: To determine the Ki of a test compound against a specific carbonic anhydrase isoform (e.g., hCA II).

Principle: This colorimetric assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored by measuring the absorbance at 400 nm.[13]

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • 4-Nitrophenyl acetate (NPA) substrate

  • Test compound dissolved in DMSO

  • Assay buffer (e.g., 20 mM Tris-SO4, pH 7.6)

  • 96-well clear microplate

  • Spectrophotometer plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the test compound dilutions. Include DMSO controls.

  • Add a solution of hCA II to each well.

  • Pre-incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding the NPA substrate.

  • Immediately measure the change in absorbance at 400 nm over time (kinetic read) at 25°C.

  • Determine the initial reaction rates (V) from the linear portion of the kinetic curves.

  • Calculate the percent inhibition for each compound concentration.

  • The inhibition constant (Ki) can be determined by plotting the reaction rates against the inhibitor concentration and fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive).

Conclusion

The 3-hydroxyisoindolin-1-one scaffold is a testament to the power of privileged structures in drug discovery. Its presence in a wide range of clinically and preclinically validated inhibitors underscores its versatility and potential for further development. While the specific biological target of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one is yet to be characterized, its structural features, when viewed in the context of the diverse activities of related compounds, suggest that it could hold promise as a modulator of various biological pathways. The comparative analysis and detailed experimental protocols provided in this guide serve as a foundational resource for researchers seeking to explore the therapeutic potential of this and other novel isoindolin-1-one derivatives. Through rigorous and systematic investigation, the full potential of this remarkable scaffold can continue to be unlocked, leading to the development of new and improved therapies for a multitude of human diseases.

References

Sources

Comparative

Comparative Efficacy of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one and Analogs: A Technical Guide for Drug Development Professionals

This guide provides a comprehensive analysis of the comparative efficacy of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one and its structural analogs. While direct experimental data for this specific molecule is limi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the comparative efficacy of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one and its structural analogs. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes findings from a broad range of studies on related isoindolinone derivatives to project its potential therapeutic activities and benchmark its efficacy against structurally similar compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Introduction: The Isoindolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The isoindolinone core is a bicyclic heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. This privileged scaffold has been shown to exhibit a diverse range of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. The versatility of the isoindolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic properties. This guide will focus on derivatives of 3-hydroxyisoindolin-1-one, with a particular emphasis on the influence of substituents at the N-2, C-3, and C-5 positions on their therapeutic efficacy.

Deciphering the Synthesis of Substituted Isoindolinones

The synthesis of 3-hydroxyisoindolin-1-one derivatives can be achieved through several synthetic routes. A common and effective method involves the reaction of 2-formylbenzoic acid derivatives with primary amines, followed by cyclization. For N-substituted analogs, such as the target molecule, the corresponding primary amine (e.g., tert-butylamine) is utilized. The introduction of a methoxy group at the C-5 position is typically achieved by starting with a correspondingly substituted benzoic acid derivative.

Below is a generalized synthetic workflow for the preparation of N-substituted 3-hydroxyisoindolin-1-ones.

G cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product 2_formylbenzoic_acid 2-Formylbenzoic Acid Derivative (with C-5 methoxy group) condensation Condensation 2_formylbenzoic_acid->condensation primary_amine Primary Amine (e.g., tert-butylamine) primary_amine->condensation cyclization Intramolecular Cyclization condensation->cyclization isoindolinone N-substituted 3-hydroxyisoindolin-1-one cyclization->isoindolinone

Caption: Generalized synthetic workflow for N-substituted 3-hydroxyisoindolin-1-ones.

Comparative Efficacy Analysis: Anticancer and Anti-inflammatory Potential

The therapeutic efficacy of isoindolinone derivatives is highly dependent on their substitution patterns. This section provides a comparative analysis of the anticancer and anti-inflammatory activities of various analogs, with a focus on the structural features of the target molecule: an N-tert-butyl group, a C-3 hydroxyl group, and a C-5 methoxy group.

Anticancer Activity: A Structure-Activity Relationship (SAR) Overview

Numerous studies have demonstrated the potent anticancer activity of isoindolinone derivatives against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Isoindolinone Analogs

Compound/AnalogN-2 SubstituentC-5 SubstituentCancer Cell LineIC₅₀ (µM)Reference
Hypothetical Target tert-ButylMethoxyVarious--
Analog 1HHA549 (Lung)>50[1]
Analog 2BenzylHA549 (Lung)25.3[1]
Analog 3HMethoxyMCF-7 (Breast)15.8[2]
Ferrocene-substituted2-bromobenzylHA549 (Lung)1.0[1]
Ferrocene-substituted2-bromobenzylHMCF-7 (Breast)1.5[1]

Expert Insights on SAR for Anticancer Activity:

  • N-2 Substitution: The nature of the substituent at the N-2 position significantly influences anticancer potency. While unsubstituted (N-H) isoindolinones often exhibit moderate activity, the introduction of bulky or lipophilic groups, such as a tert-butyl or benzyl group, can enhance cytotoxicity. This is likely due to improved cell membrane permeability and potentially stronger interactions with the target protein.

  • C-5 Substitution: The presence of a methoxy group at the C-5 position has been shown in some studies to contribute to increased anticancer activity[2]. This electron-donating group can modulate the electronic properties of the aromatic ring, potentially enhancing binding affinity to target enzymes.

  • C-3 Hydroxyl Group: The C-3 hydroxyl group is a common feature in many active isoindolinones. It can participate in hydrogen bonding interactions within the binding pocket of target proteins, contributing to the overall binding affinity and inhibitory activity.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Isoindolinone derivatives have also emerged as promising anti-inflammatory agents. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory signaling pathways, such as the NF-κB pathway.

Table 2: Comparative Anti-inflammatory Activity (IC₅₀ in µM) of Isoindolinone Analogs

Compound/AnalogAssayIC₅₀ (µM)Reference
Hypothetical Target Nitric Oxide Inhibition--
Indoprofen AnalogCOX-1 Inhibition0.25[3]
Phthalimide Derivative DCOX-1 Inhibition90.28[4]
Ursolic acid derivative UA-1NO Inhibition2.2[5]
Ibuprofen (Standard)ROS Inhibition11.2[6]

Expert Insights on SAR for Anti-inflammatory Activity:

  • Core Scaffold: The isoindolinone scaffold itself appears to be a key determinant of anti-inflammatory activity. Many derivatives exhibit potent inhibition of inflammatory mediators.

  • NF-κB Signaling Pathway Inhibition: A crucial mechanism underlying the anti-inflammatory effects of many compounds, including some isoindolinones, is the inhibition of the NF-κB signaling pathway. This pathway plays a central role in regulating the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, these compounds can effectively dampen the inflammatory response.

Below is a simplified diagram of the NF-κB signaling pathway, a common target for anti-inflammatory isoindolinones.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, TNF-α, etc. IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibition NFkB_active Active NF-κB NFkB_inactive->NFkB_active Release NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces

Caption: Simplified NF-κB signaling pathway, a key target for anti-inflammatory drugs.

Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used to assess the anticancer and anti-inflammatory potential of isoindolinone derivatives.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment[7][8].

  • Compound Treatment: Prepare serial dilutions of the isoindolinone compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium and incubate for 48-72 hours[7].

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals by viable cells[7][8].

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals[7][8].

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells[8].

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method for measuring nitric oxide (NO) production by quantifying its stable breakdown product, nitrite, in cell culture supernatants.

Protocol:

  • Cell Culture and Stimulation: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the isoindolinone compounds for 1-2 hours[9]. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) and incubate for 24 hours to induce NO production[9][10].

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix equal volumes of the collected supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)[10].

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur.

  • Absorbance Measurement: Measure the absorbance of the resulting azo dye at a wavelength of 540 nm using a microplate reader[10].

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. Calculate the percentage of NO inhibition by the test compounds compared to the LPS-stimulated control and determine the IC₅₀ value.

Conclusion and Future Directions

The isoindolinone scaffold represents a promising starting point for the development of novel anticancer and anti-inflammatory agents. While direct experimental data for 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one is not yet widely available, the analysis of its structural analogs suggests that this compound is likely to possess significant biological activity. The presence of a bulky N-tert-butyl group, a hydrogen-bonding C-3 hydroxyl group, and an electron-donating C-5 methoxy group are all features that have been associated with enhanced efficacy in related series of compounds.

Future research should focus on the synthesis and comprehensive biological evaluation of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one to validate these predictions. Further exploration of the structure-activity relationships by systematically modifying each substituent will be crucial for optimizing the therapeutic potential of this promising class of molecules.

References

Sources

Validation

Unmasking Off-Target Effects: A Comparative Cross-Reactivity Profile of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one

A Senior Application Scientist's Guide to Navigating the Selectivity Landscape of a Novel Putative BRD4 Inhibitor In the landscape of epigenetic drug discovery, the pursuit of potent and selective inhibitors is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating the Selectivity Landscape of a Novel Putative BRD4 Inhibitor

In the landscape of epigenetic drug discovery, the pursuit of potent and selective inhibitors is paramount. The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical therapeutic target in oncology and inflammatory diseases.[1][2][3] BRD4 acts as an epigenetic "reader," recognizing acetylated lysine residues on histones and recruiting transcriptional machinery to drive the expression of key oncogenes like c-MYC.[4][5] Its role in sustaining aberrant transcriptional programs in cancer has led to the development of numerous small molecule inhibitors.

This guide provides an in-depth comparative analysis of the cross-reactivity profile of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one , a novel compound with a 3-hydroxyisoindolin-1-one scaffold, a feature present in a known class of BRD4 inhibitors. Here, we postulate that this molecule is a putative BRD4 inhibitor and critically evaluate its selectivity against established BET inhibitors, JQ1 and OTX-015 .[6][7]

Understanding a compound's selectivity is not merely an academic exercise; it is a crucial step in predicting its therapeutic window and potential for off-target toxicities. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for assessing the cross-reactivity of novel epigenetic modulators. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and visualize complex workflows and pathways to provide a comprehensive understanding of the selectivity landscape.

The Imperative of Selectivity Profiling

While potent on-target activity is the initial goal of inhibitor design, off-target interactions can lead to unforeseen side effects or even provide opportunities for drug repositioning. A comprehensive cross-reactivity profile is therefore a self-validating system for any therapeutic candidate. For BET inhibitors, selectivity within the BET family (BRD2, BRD3, BRD4, and BRDT) and across the broader landscape of cellular targets, such as kinases, is a key determinant of their clinical potential. This guide will explore three orthogonal, high-content approaches to building a robust cross-reactivity profile.

Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity. We will explore three widely adopted techniques: broad-panel enzymatic screening (KINOMEscan), cellular target engagement (Cellular Thermal Shift Assay - CETSA), and unbiased proteome-wide affinity capture (Affinity Chromatography coupled to Mass Spectrometry).

KINOMEscan®: A Broad View of the Kinome

The human kinome, comprising over 500 protein kinases, is a common source of off-target interactions for small molecule drugs. The KINOMEscan® platform provides a high-throughput method to assess the binding of a compound against a large panel of kinases.

Experimental Rationale: This competition binding assay quantifies the ability of a test compound to displace a proprietary, immobilized ligand from the kinase active site. The results, typically expressed as a percentage of control, provide a quantitative measure of interaction. By screening at a high concentration (e.g., 10 µM), a broad net is cast to identify even weak interactions, which can then be followed up with dose-response studies to determine binding affinities (Kd).

Experimental Workflow:

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_detection Quantification cluster_analysis Data Analysis Test_Compound Test Compound (e.g., 10 µM in DMSO) Incubation Incubate Test Compound with Kinase Panel Test_Compound->Incubation Kinase_Panel DNA-tagged Kinase Panel Kinase_Panel->Incubation Affinity_Beads Add Immobilized Ligand (Affinity Beads) Incubation->Affinity_Beads Equilibration Allow to Reach Equilibrium Affinity_Beads->Equilibration Washing Wash to Remove Unbound Kinases Equilibration->Washing qPCR Quantify Bound Kinase via qPCR of DNA tag Washing->qPCR Normalization Normalize to DMSO Control qPCR->Normalization Scoring Calculate % of Control Normalization->Scoring Hit_Identification Identify Hits (e.g., <35% of Control) Scoring->Hit_Identification

Caption: KINOMEscan® competition binding assay workflow.

Cellular Thermal Shift Assay (CETSA®): Probing Target Engagement in a Cellular Context

CETSA® is a powerful technique to verify that a compound engages its target within the complex milieu of a living cell. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Rationale: The binding of a small molecule to its protein target generally increases the protein's resistance to thermal denaturation. By heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble protein fraction, a "melting curve" can be generated. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement. This method is invaluable as it assesses target interaction in a more physiologically relevant environment than a purified enzyme assay.

Experimental Workflow:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Quantification cluster_analysis Data Analysis Cells Culture Cells Treatment Treat with Vehicle (DMSO) or Test Compound Cells->Treatment Harvest Harvest Cells Treatment->Harvest Heat Heat Aliquots at Different Temperatures Harvest->Heat Lysis Lyse Cells (e.g., Freeze-Thaw) Heat->Lysis Centrifugation Centrifuge to Separate Soluble and Precipitated Proteins Lysis->Centrifugation Collection Collect Supernatant (Soluble Fraction) Centrifugation->Collection Western_Blot Quantify Target Protein (e.g., by Western Blot) Collection->Western_Blot Melting_Curve Plot Soluble Protein vs. Temperature Western_Blot->Melting_Curve Curve_Shift Analyze for Thermal Shift Melting_Curve->Curve_Shift ACMS_Workflow cluster_prep Bait Preparation cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification Compound Synthesize Immobilized Test Compound Beads Couple to Affinity Beads Compound->Beads Incubate Incubate Lysate with Compound-Beads Beads->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Analyze by LC-MS/MS Elute->MS Identify Identify and Quantify Proteins MS->Identify BRD4_Pathway cluster_chromatin Chromatin cluster_proteins Key Proteins cluster_transcription Transcription cluster_inhibitors Inhibitors Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 binds to PTEFb P-TEFb (CDK9/CycT1) BRD4->PTEFb recruits RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates Elongation Transcriptional Elongation RNAPII->Elongation promotes Oncogenes Oncogene Expression (e.g., c-MYC) Elongation->Oncogenes Compound_X 2-tert-butyl-3-hydroxy- 5-methoxy-3H-isoindol-1-one Compound_X->BRD4 inhibits Compound_X->PTEFb inhibits? JQ1 JQ1 JQ1->BRD4 inhibits

Sources

Comparative

A Comparative Analysis of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one: A Novel Isoindolinone Derivative with Potential Anti-Inflammatory and Neuroprotective Properties

In the landscape of contemporary drug discovery, the isoindolinone scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. This guide provides an in-depth comparative a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the isoindolinone scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. This guide provides an in-depth comparative analysis of a novel derivative, 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one, with existing therapeutic agents. While specific experimental data for this compound is not yet publicly available, this document will extrapolate its potential advantages based on the well-documented activities of structurally related isoindolinone derivatives. We will explore its hypothesized mechanism of action in the realms of anti-inflammatory and neuroprotective activities, supported by comparative data from established compounds and detailed experimental protocols for its evaluation.

Introduction: The Promise of the Isoindolinone Scaffold

The isoindolinone core is a versatile heterocyclic motif present in a variety of natural products and synthetic molecules with significant therapeutic applications.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiviral, antipsychotic, and anticancer properties.[3] Notably, several clinically approved drugs feature the isoindoline core, highlighting its importance in medicinal chemistry.[4][5] The unique structural features of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one, specifically the hydroxyl group at the 3-position, the methoxy group at the 5-position, and the bulky tert-butyl group on the nitrogen atom, suggest a potential for enhanced potency, selectivity, and favorable pharmacokinetic properties compared to existing compounds.

Hypothesized Mechanism of Action and Key Structural Advantages

Based on the known pharmacology of related isoindolinone derivatives, we hypothesize that 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one exerts its therapeutic effects through a multi-faceted mechanism involving both anti-inflammatory and neuroprotective pathways.

Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Many isoindolinone-containing compounds exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis in the inflammatory cascade.[6] The structural features of our target compound suggest a potential for potent COX inhibition.

  • 3-Hydroxy Group: The hydroxyl group can form crucial hydrogen bond interactions within the active site of COX enzymes, a common feature of many non-steroidal anti-inflammatory drugs (NSAIDs).

  • 5-Methoxy Group: The electron-donating methoxy group can influence the electronic properties of the aromatic ring, potentially enhancing the binding affinity to the target enzyme.

  • 2-tert-Butyl Group: This bulky, lipophilic group can provide steric hindrance that may confer selectivity for one COX isoform over the other (COX-1 vs. COX-2). Furthermore, it can enhance membrane permeability and oral bioavailability.

The diagram below illustrates the proposed mechanism of COX inhibition.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Target_Compound 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one Target_Compound->COX_Enzymes Inhibition

Caption: Hypothesized mechanism of anti-inflammatory action via COX inhibition.

Neuroprotective Activity: A Multi-Target Approach

The isoquinoline alkaloid family, to which isoindolinones belong, is known for its neuroprotective effects.[7] These effects are often attributed to a combination of antioxidant properties and modulation of key neuronal signaling pathways.

  • Antioxidant Activity: The phenolic-like structure, enhanced by the methoxy group, could enable the compound to scavenge free radicals, thereby reducing oxidative stress, a key contributor to neurodegenerative diseases.

  • Modulation of Neuroinflammation: By inhibiting inflammatory pathways in the central nervous system, the compound could protect neurons from damage.

  • Calcium Channel Modulation: Some isoquinoline alkaloids exert neuroprotection by regulating intracellular calcium homeostasis.[7]

The following diagram outlines the potential neuroprotective mechanisms.

Neuroprotection_Pathway Oxidative_Stress Oxidative Stress (Free Radicals) Neuronal_Damage Neuronal Damage & Cell Death Oxidative_Stress->Neuronal_Damage Neuroinflammation Neuroinflammation (Cytokine Release) Neuroinflammation->Neuronal_Damage Calcium_Overload Intracellular Ca2+ Overload Calcium_Overload->Neuronal_Damage Target_Compound 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one Target_Compound->Oxidative_Stress Scavenging Target_Compound->Neuroinflammation Inhibition Target_Compound->Calcium_Overload Modulation COX_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - COX-1/COX-2 enzymes - Arachidonic acid (substrate) - Test compound dilutions Start->Prepare_Reagents Incubate Incubate enzymes with test compound or vehicle Prepare_Reagents->Incubate Add_Substrate Add arachidonic acid to initiate reaction Incubate->Add_Substrate Stop_Reaction Stop reaction after defined time Add_Substrate->Stop_Reaction Measure_Product Measure prostaglandin E2 (PGE2) production via ELISA Stop_Reaction->Measure_Product Calculate_IC50 Calculate IC50 values for COX-1 and COX-2 Measure_Product->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro COX inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of arachidonic acid in ethanol.

    • Prepare serial dilutions of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one and a reference NSAID (e.g., celecoxib) in DMSO.

  • Enzyme Incubation:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the test compound dilutions or vehicle (DMSO) to the respective wells and incubate for 15 minutes at 37°C.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding the arachidonic acid solution to each well.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction by adding a solution of 1 M HCl.

  • Product Quantification:

    • Measure the concentration of prostaglandin E2 (PGE2) in each well using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values (the concentration of compound that inhibits 50% of enzyme activity) for both COX-1 and COX-2 by fitting the data to a dose-response curve.

Neuroprotection Assay in a Cellular Model of Oxidative Stress

This assay evaluates the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media until they reach 80-90% confluency.

    • Seed the cells into 96-well plates at a suitable density.

  • Compound Treatment and Oxidative Stress Induction:

    • Treat the cells with various concentrations of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one for 24 hours.

    • Induce oxidative stress by adding a solution of hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) to the cells for a further 24 hours. Include a vehicle-treated control group and a stressor-only control group.

  • Cell Viability Assessment:

    • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis:

    • Express cell viability as a percentage of the vehicle-treated control.

    • Determine the EC50 value (the concentration of compound that provides 50% neuroprotection).

Conclusion

While further experimental validation is required, the structural features of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one present a compelling case for its potential as a novel therapeutic agent with dual anti-inflammatory and neuroprotective activities. The presence of the 3-hydroxy and 5-methoxy groups on the isoindolinone core, combined with the 2-tert-butyl substitution, suggests the possibility of enhanced potency, selectivity, and favorable pharmacokinetic properties over existing compounds. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive evaluation of this promising molecule.

References

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PMC. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • The chemistry of isoindole natural products. PMC. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH. [Link]

  • 3-Tert-butyl-2-hydroxy-5-methoxybenzaldehyde. PubChem. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. NIH. [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. [Link]

  • (PDF) Isoindoloindolones - Biological Activities and Syntheses. ResearchGate. [Link]

  • 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one 5g. Dana Bioscience. [Link]

  • Three-component synthesis, utilization and biological activity of phosphinoyl-functionalized isoindolinones. RSC Publishing. [Link]

  • New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. PubMed. [Link]

  • (PDF) Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. ResearchGate. [Link]

  • 3-Substituted isoindolin-1-ones and their pharmaceutical applications. ResearchGate. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. PubChem. [Link]

  • Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. PMC. [Link]

  • 2-methoxy-3-non-3-en-3-yl-3H-isoindol-1-one. PubChem. [Link]

  • Design, synthesis and biological evaluation of the novel isoindolinone derivatives. JOCPR. [Link]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]

  • The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. PubMed. [Link]

  • 5-Methoxy-2,3,3-trimethyl-3H-indole. PubChem. [Link]

  • 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

  • [2-[[3-(4-Tert-butylphenyl)-1-methylpyrazol-5-yl]amino]-4,6-dihydroxyphenyl]. PubChem. [Link]

  • Butylated Hydroxyanisole. PubChem. [Link]

Sources

Validation

A Comparative Guide to Assessing the Kinase Specificity of 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one

<Senior Application Scientist Introduction: The Imperative of Specificity in Kinase Inhibitor Drug Discovery The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bi...

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist

Introduction: The Imperative of Specificity in Kinase Inhibitor Drug Discovery

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with therapeutic potential across diseases like cancer, inflammation, and viral infections.[1][2][3] Our investigational compound, 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one (hereafter designated Cpd-X ), incorporates this versatile core. The tert-butyl group can enhance biological activity and stability, while the hydroxy and methoxy groups offer potential hydrogen bonding and metabolic modulation sites, respectively.[4]

While the therapeutic potential of kinase inhibitors is vast, their clinical success is critically dependent on their specificity. Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window. Therefore, a rigorous, multi-pronged assessment of a compound's interaction with the human kinome is not merely a regulatory requirement but a fundamental pillar of rational drug design.[5][6]

This guide provides a comprehensive, field-proven framework for evaluating the specificity of Cpd-X . We will detail a logical, tiered experimental cascade, moving from broad, high-throughput screening to nuanced cellular validation. The causality behind each experimental choice will be explained, providing a self-validating system to build a robust specificity profile for any novel kinase inhibitor.

Part 1: Foundational Target Identification and Affinity Quantification

Before a broad specificity assessment, the primary target(s) must be identified and the binding affinity quantified. Based on the isoindolin-1-one scaffold, which is present in inhibitors of kinases and other enzymes like PARP, a logical starting point is a broad, activity-based screen against a panel of representative kinases.[3] For the purposes of this guide, we will hypothesize that initial screening has identified Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1) as a primary, high-affinity target of Cpd-X .

The first validation step is to quantify this interaction precisely. While various biochemical assays exist, Surface Plasmon Resonance (SPR) is selected here for its ability to provide real-time, label-free measurement of binding kinetics (k_on, k_off) and affinity (K_D).

Protocol 1: Surface Plasmon Resonance (SPR) for K_D Determination
  • Immobilization: Covalently immobilize high-purity, recombinant human MAP3K1 protein onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Prepare a serial dilution of Cpd-X in a suitable running buffer (e.g., HBS-EP+), typically ranging from 1 nM to 10 µM.

  • Binding Measurement: Inject the analyte concentrations over the immobilized MAP3K1 surface and a reference flow cell. Monitor the change in response units (RU) over time.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a low pH glycine solution to remove bound compound.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

Part 2: Kinome-Wide Specificity Profiling

With a confirmed high-affinity primary target, the next critical step is to understand the compound's selectivity across the entire kinome. This broad-spectrum view is essential to identify potential off-targets that could lead to toxicity or provide opportunities for polypharmacology.[7] The KINOMEscan™ competition binding assay is the authoritative standard for this purpose, offering quantitative assessment against hundreds of kinases in a single experiment.[8][9]

The principle involves incubating a DNA-tagged kinase with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is inversely proportional to the compound's affinity for the kinase.[8]

Experimental Workflow: Kinome-Wide Profiling

G cluster_prep Preparation cluster_assay KINOMEscan™ Assay cluster_quant Quantification & Analysis CpdX Cpd-X (10 µM) Assay Incubate with 400+ DNA-tagged kinases + immobilized ligand CpdX->Assay Competition Binding CompA Comparator A (Selective) CompA->Assay Competition Binding CompB Comparator B (Broad-Spectrum) CompB->Assay Competition Binding qPCR Quantify bound kinase via qPCR Assay->qPCR Elution Data Calculate % Control & Generate Selectivity Score qPCR->Data Raw Data

Caption: KINOMEscan™ workflow for assessing inhibitor specificity.

Comparative Data Analysis

For this guide, we will compare Cpd-X against two hypothetical but representative comparators:

  • Comparator A (Cpd-A): A known highly selective MAP3K1 inhibitor.

  • Comparator B (Cpd-B): A known multi-kinase inhibitor (e.g., Staurosporine analog).

The results are typically expressed as "% Control," where a lower value indicates stronger binding. A selectivity score (S-score) is often calculated to quantify selectivity.

Table 1: Comparative Kinome Specificity Profile at 10 µM

Kinase Target Cpd-X (% Control) Cpd-A (% Control) Cpd-B (% Control)
MAP3K1 (On-Target) 0.5 0.2 1.1
MAP3K2 45.2 88.1 5.4
MAP3K5 (ASK1) 68.9 95.3 2.1
EGFR 91.5 98.2 15.7
ROCK1 85.3 92.4 8.3
PIM1 3.1 75.6 0.8
SRC 99.0 99.5 12.0
Selectivity Score (S(10)) ¹ 0.025 (10/403) 0.005 (2/403) 0.35 (141/403)

¹S(10) is the number of kinases with % Control < 10 divided by the number of non-mutant kinases tested. A lower score indicates higher selectivity.[10]

Interpretation: The hypothetical data show that Cpd-X is highly potent against its primary target, MAP3K1. It demonstrates significantly greater selectivity than the broad-spectrum inhibitor Cpd-B . However, it shows a notable off-target interaction with PIM1 kinase, unlike the highly selective Cpd-A . This PIM1 interaction must be investigated further in cellular assays.

Part 3: Cellular Target Engagement and Pathway Modulation

Biochemical assays are essential but do not guarantee that a compound will engage its target in the complex milieu of a living cell.[11] We must validate target engagement in a cellular context and assess the functional consequences on the downstream signaling pathway.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for verifying target engagement in intact cells or cell lysates.[12][13] The principle is that ligand binding stabilizes a target protein, increasing its melting temperature (T_m).[13] This provides direct evidence that the compound is reaching and binding to its intended target within the cell.

  • Cell Treatment: Treat cultured cells (e.g., HEK293) with either vehicle (DMSO) or varying concentrations of Cpd-X for 1-2 hours.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[14]

  • Lysis & Separation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of soluble MAP3K1 remaining at each temperature using Western blotting or an immunoassay like AlphaScreen®.[14]

  • Data Analysis: Plot the percentage of soluble MAP3K1 against temperature to generate melting curves. A shift in the curve to a higher temperature in the presence of Cpd-X confirms target engagement.

Method 2: Western Blotting for Pathway Modulation

To confirm that target engagement translates into a functional effect, we can measure the phosphorylation status of a known downstream substrate. MAP3K1 is an upstream activator in the JNK and p38 MAPK signaling pathways.[15] Therefore, inhibiting MAP3K1 should lead to a decrease in the phosphorylation of downstream kinases like MKK4 or JNK.

G Stimulus Cellular Stress (e.g., UV, Cytokines) MAP3K1 MAP3K1 Stimulus->MAP3K1 Activates MKK4 MKK4 MAP3K1->MKK4 Phosphorylates (p-MKK4) CpdX Cpd-X CpdX->MAP3K1 Inhibits JNK JNK MKK4->JNK Phosphorylates (p-JNK) Transcription Gene Transcription (Apoptosis, Inflammation) JNK->Transcription Regulates

Caption: Simplified MAP3K1 signaling cascade and point of inhibition.

  • Cell Culture & Treatment: Plate cells (e.g., HeLa) and allow them to adhere. Starve the cells and then treat with Cpd-X or comparators for 1 hour.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., Anisomycin or UV radiation) to activate the MAP3K1 pathway.[15]

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[16]

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated MKK4 (p-MKK4) and total MKK4. Use a loading control like GAPDH or β-actin to ensure equal protein loading.

  • Detection & Quantification: Use a secondary antibody conjugated to HRP and an ECL substrate for detection. Quantify band intensity using densitometry. The key metric is the ratio of p-MKK4 to total MKK4.[17]

Table 2: Cellular Pathway Inhibition

Treatment Condition Relative p-MKK4 / Total MKK4 Ratio (Normalized to Stimulated Control)
Unstimulated Control 0.05
Stimulated + Vehicle 1.00
Stimulated + Cpd-X (1 µM) 0.15
Stimulated + Cpd-A (1 µM) 0.12

| Stimulated + Cpd-B (1 µM) | 0.08 |

Interpretation: The data confirm that Cpd-X effectively inhibits the MAP3K1 signaling pathway in a cellular context, with potency comparable to the selective comparator Cpd-A . This crucial result links biochemical affinity and cellular target engagement to a functional downstream outcome.

Conclusion: Synthesizing a Multi-Dimensional Specificity Profile

The rigorous assessment of inhibitor specificity is a cornerstone of modern drug discovery. By employing a tiered approach—from high-precision affinity measurement (SPR), to broad kinome screening (KINOMEscan), and finally to cellular validation (CETSA and Western Blot)—we can build a comprehensive and trustworthy profile of a novel compound like 2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one .

Our hypothetical investigation revealed Cpd-X to be a potent inhibitor of MAP3K1 with good overall kinome selectivity. Crucially, the workflow identified a potential off-target liability, PIM1 kinase, that warrants further investigation, perhaps through specific cell-based assays for PIM1 function. The cellular assays confirmed that Cpd-X engages MAP3K1 in intact cells and functionally modulates its downstream signaling pathway. This integrated dataset provides a robust foundation for making informed decisions about the continued development of Cpd-X as a potential therapeutic agent.

References

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). National Institutes of Health.
  • Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. (2025). PubMed.
  • 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. (2020). Fitoterapia.
  • Western blotting analysis as a tool to study receptor tyrosine kinases. (N.D.). PubMed.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). The FEBS Journal.
  • KINOMEscan Technology. (N.D.). Eurofins Discovery.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). SpringerLink.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • How to analyze the western blotting data for investigation activity of the signaling pathway? (2022). ResearchGate.
  • KINOMEscan® ELECT Kinase screening and profiling services. (2016). DiscoverX.
  • Kinase Activity-Tagged Western Blotting Assay. (2020). Taylor & Francis Online.
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (N.D.). Bio-protocol.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2013). Bioinformatics, Oxford Academic.
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). PNAS.
  • Kinase profiling of 52 using KINOMEscan technology at 1 μM. (N.D.). ResearchGate.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Publications.
  • MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors. (N.D.). Thermo Fisher Scientific.
  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). British Journal of Pharmacology.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one
Reactant of Route 2
2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one
© Copyright 2026 BenchChem. All Rights Reserved.